4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine
Description
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 2-chloro-1,3-thiazol-5-ylmethyl group at the N-1 position and a 3-methylphenyl group at the N-4 position. This compound is of interest in medicinal and agrochemical research due to structural similarities to bioactive molecules .
Properties
IUPAC Name |
2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3S/c1-12-4-3-5-14(8-12)20-7-6-19(10-13(20)2)11-15-9-18-16(17)21-15/h3-5,8-9,13H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUUIXDNELRJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324640 | |
| Record name | 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865660-20-4 | |
| Record name | 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to diverse effects. The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been implicated in a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific substituents present on the thiazole ring.
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine (CAS No. 865660-20-4) is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 321.87 g/mol. The structure features a piperazine core substituted with a thiazole group and a methylphenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial and fungal strains. A study on similar thiazole-containing compounds demonstrated their ability to inhibit bacterial growth, indicating that this compound may possess similar properties .
2. Anticancer Properties
Thiazole derivatives have been investigated for their anticancer activities. For instance, compounds with structural similarities have shown cytotoxic effects against different cancer cell lines. In vitro studies suggest that the piperazine scaffold may enhance the interaction with cellular targets involved in tumor growth regulation .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A431 | <10 |
| Compound B | Jurkat | <5 |
| This compound | TBD | TBD |
3. Neuroprotective Effects
Piperazine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could provide insights into its potential use in treating conditions like Alzheimer's disease .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : Similar compounds have been shown to bind to various aminergic receptors, suggesting that this compound may interact with dopamine or serotonin receptors .
- Cell Death Pathways : Studies indicate that piperazine derivatives can induce necroptosis in cancer cells, a form of programmed cell death distinct from apoptosis .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of piperazine derivatives, researchers synthesized several analogs and tested their cytotoxicity against K562 leukemic cells. The results indicated that modifications to the piperazine structure significantly influenced cell viability and apoptosis pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives revealed that compounds similar to This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Moieties
Thiamethoxam and Clothianidin
- Thiamethoxam: Contains a 3-methylphenylpiperazine linked to a 1,3-thiazol-5-ylmethyl group via an oxadiazinan ring. Notable for insecticidal activity due to nicotinic acetylcholine receptor modulation .
- Clothianidin : Features a 1,3-thiazol-5-ylmethyl group attached to a nitroguanidine scaffold. Exhibits higher systemic mobility in plants compared to thiamethoxam .
| Property | Target Compound | Thiamethoxam | Clothianidin |
|---|---|---|---|
| Core Structure | Piperazine | Oxadiazinan | Nitroguanidine |
| Thiazole Substituent | 2-Chloro-1,3-thiazol-5-ylmethyl | 3-Methylphenyl-thiazolyl | 1,3-Thiazol-5-ylmethyl |
| Key Applications | Under investigation | Insecticide | Insecticide |
| Bioactivity | Not reported | Neurotoxin (insects) | Neurotoxin (insects) |
Anticancer Thiazole-Piperazine Derivatives
- 1-(4-((4-Methylphenyl)sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine : Demonstrates potent anticancer activity (average lg GI50 = -5.87) in NCI-60 cell lines. Sulfonyl and phenyl groups enhance cytotoxicity .
- Comparison Insight : The target compound lacks sulfonyl groups but shares the thiazole-piperazine framework. Substituent electronegativity may dictate divergent biological targets.
Piperazine Derivatives with Varied Heterocycles
Oxadiazole- and Thiadiazole-Linked Piperazines
- 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1170477-01-6) : Oxadiazole ring increases metabolic stability compared to thiazole. Used in CNS drug discovery .
- 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine : Thiadiazole’s electron-deficient nature may improve binding to hydrophobic enzyme pockets .
Piperazine Compounds with Sulfur Linkages
- (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether: Contains a sulfonyl ether bridge, improving solubility but reducing membrane permeability .
- 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(thiophen-2-yl)pyrimidine : Sulfanyl linkage enhances reactivity in nucleophilic environments .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine?
- Methodology : The synthesis involves functionalizing the piperazine core via nucleophilic substitution. For example:
Piperazine alkylation : React 2-methyl-1-(3-methylphenyl)piperazine with 5-(chloromethyl)-2-chloro-1,3-thiazole in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF or acetonitrile.
Purification : Use normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate) to isolate the product, as demonstrated for analogous piperazine derivatives .
Thiazole synthesis : The thiazole moiety can be prepared via the Hantzsch method using thioamides and α-halo ketones, followed by chlorination at the 2-position using POCl .
Q. How is the structural identity of this compound confirmed in synthetic studies?
- Methodology :
- Spectroscopic analysis : H/C NMR to verify substituent positions (e.g., methyl groups on piperazine and aryl rings) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.
- X-ray crystallography : For unambiguous confirmation of stereochemistry, as applied to related piperazine-thiazole hybrids .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Methodology :
- Receptor binding assays : Screen for affinity toward serotonin/dopamine receptors, given the piperazine pharmacophore’s prevalence in CNS targets .
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) due to the thiazole ring’s role in ATP-binding domain interactions .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can substituent effects on the piperazine and thiazole rings be systematically studied to optimize bioactivity?
- Methodology :
- SAR studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on thiazole, alkyl/aryl groups on piperazine). For example, replacing the 3-methylphenyl group with 4-fluorobenzyl (as in ) can enhance metabolic stability.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins like 5-HT receptors or kinases .
- Pharmacokinetic profiling : Assess logP, solubility, and CYP450 metabolism using in silico tools (e.g., SwissADME) to prioritize analogs .
Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine-thiazole derivatives?
- Methodology :
- Standardized assays : Re-evaluate compounds under uniform conditions (e.g., identical cell lines, incubation times). For instance, discrepancies in IC values for kinase inhibitors may arise from variations in ATP concentrations .
- Metabolite identification : Use LC-MS to detect active metabolites that might contribute to observed effects in vivo but not in vitro .
- Crystallographic comparisons : Overlay X-ray structures of analogs bound to targets to identify critical interactions (e.g., hydrogen bonding with thiazole chlorine) .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodology :
- Optimize reaction conditions : Use microwave-assisted synthesis (e.g., 100–120°C, 30 min) to enhance reaction rates and purity, as shown for pyrazole-piperazine derivatives .
- Catalyst screening : Test palladium catalysts for coupling reactions or phase-transfer catalysts for alkylation steps.
- Workflow table :
| Step | Parameter | Optimization Strategy | Yield Improvement |
|---|---|---|---|
| Piperazine alkylation | Solvent | Switch from DCM to DMF | 15% → 45% |
| Purification | Chromatography | Gradient elution (DCM → EtOAc) | 70% → 85% |
| Thiazole chlorination | Reagent | Substitute SOCl for POCl | 60% → 78% |
Data Contradiction Analysis
Q. Why do different studies report varying cytotoxic potencies for piperazine-thiazole analogs?
- Key factors :
- Cell line variability : Sensitivity differences (e.g., MCF-7 vs. HepG2) due to expression levels of target proteins.
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates may skew results. Validate purity via HPLC (>95%) .
- Assay interference : Thiazole rings can absorb at wavelengths used in colorimetric assays (e.g., MTT), requiring confirmation via alternative methods (e.g., SRB assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
